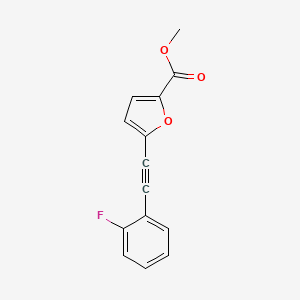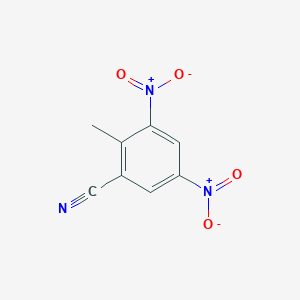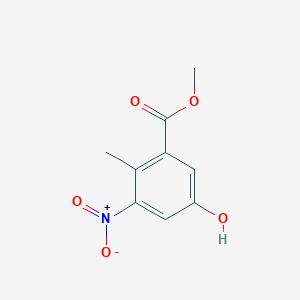
Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” is a complex organic compound. However, there is limited information available about this specific compound. It’s important to note that the compound contains several functional groups, including a furan ring, a carboxylate ester group, and a fluorophenyl group12.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a method for synthesizing 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde, a compound with some structural similarities, has been reported3. This method involves several steps, including bromination, reaction with malononitrile, cyclization, catalytic dechlorination, and hydrogenation reduction3. However, the exact synthesis process for “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” may differ.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy and mass spectrometry1. However, the specific molecular structure of “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” is not readily available in the literature.
Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” are not explicitly mentioned in the literature. However, compounds with similar structures have been studied. For example, 1-[(2″-fluorophenyl)(methylimino)methyl]cyclopentan-1-ol was identified as a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK) using gas chromatography–mass spectrometry (GC–MS) and gas chromatography-quadrupole/time-of-flight mass spectrometry (GC-Q/TOF-MS)4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined using an automatic device for determining the melting point1. However, the specific physical and chemical properties of “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” are not readily available in the literature.Applications De Recherche Scientifique
Antimycobacterial Potential
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a structurally related compound, has shown promising results as an antimycobacterial agent. It interferes with iron homeostasis and has been analyzed for its crystal structure and chemical characteristics (Mori et al., 2022).
Organic Synthesis
The compound has been utilized in organic synthesis processes. For instance, fluorine-containing benzo[b]furans have been synthesized using microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, showcasing the versatility of related furan compounds in chemical synthesis (Ramarao et al., 2004).
Biological Activity Studies
A derivative, methyl-5-(hydroxymethyl)-2-furan carboxylate, and its variants were examined for their biological activities, including cytotoxicity against cancer cell lines and antibacterial properties. This indicates the potential medical and biological research applications of such compounds (Phutdhawong et al., 2019).
Catalytic Applications
In the field of catalysis, derivatives like methyl 5-bromo-2-furoate have been used for the direct arylation of heteroaromatics. This demonstrates their utility in facilitating chemical reactions, particularly in the synthesis of biheteroaryls (Fu et al., 2012).
Biomass-Derived Platform Molecule
Derivatives such as ethyl 5-(chloromethyl)furan-2-carboxylate have shown promise in expanding the derivative scope of biomass-derived platform molecules like 5-(chloromethyl)furfural (CMF), indicating their role in sustainable and renewable chemical processes (Ling et al., 2022).
Safety And Hazards
The safety and hazards associated with “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” are not explicitly mentioned in the literature. It’s important to handle all chemicals with care and to follow appropriate safety protocols.
Orientations Futures
The future directions for research on “Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate” are not explicitly mentioned in the literature. However, the synthesis and study of similar compounds continue to be an active area of research35.
Propriétés
IUPAC Name |
methyl 5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c1-17-14(16)13-9-8-11(18-13)7-6-10-4-2-3-5-12(10)15/h2-5,8-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSBXNKGKARLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)



![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)


![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)